1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an isopropyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine: A similar compound with an amine group instead of a carboxamide group.
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-ylmethanamine: Another related compound with a methanamine group.
Uniqueness
1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both isopropyl and thiophene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that presents a unique structure combining a pyrazole ring with an isopropyl group and a thiophene moiety. This combination suggests potential biological activities that could be explored for medicinal applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H15N3S, with a molecular weight of 221.32 g/mol. The compound's structure can be illustrated as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for related compounds, indicating strong antibacterial efficacy .
Compound | MIC (μg/mL) | Activity |
---|---|---|
This compound | TBD | Antibacterial |
5a | 0.22 | Excellent |
7b | 0.25 | Excellent |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have been shown to inhibit the activation of NF-kB and AP-1 pathways in cellular models, which are critical in mediating inflammatory responses . The structure-activity relationship (SAR) analysis suggests that modifications at the pyrazole ring can enhance anti-inflammatory activity.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound has been reported to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Cell Signaling Modulation : It has been observed to affect signaling pathways involving reactive oxygen species (ROS), which are important in cellular stress responses .
- Gene Expression Regulation : The compound may modulate transcription factors that regulate inflammatory gene expression.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
Study 1: Antimicrobial Evaluation
A comprehensive evaluation of five pyrazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. The study highlighted the potential of these compounds as antimicrobial agents, with specific focus on their mechanism of action involving membrane disruption and biofilm inhibition .
Study 2: Anti-inflammatory Activity
In another study, compounds similar to this compound were shown to inhibit LPS-induced production of nitric oxide (NO) and TNF-alpha in macrophages, indicating significant anti-inflammatory properties .
Properties
Molecular Formula |
C11H13N3OS |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)14-10(11(12)15)5-9(13-14)8-3-4-16-6-8/h3-7H,1-2H3,(H2,12,15) |
InChI Key |
QNWIQSWMSAERAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.